4-Fluoro-6-methoxy-1H-indazole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

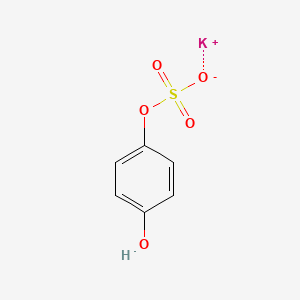

4-Fluoro-6-methoxy-1H-indazole is a chemical compound that has attracted the attention of researchers. It is a fluorinated indazole heterocyclic aromatic compound and a powerful chromophore unit . It consists of a fluoride substituent at the 4-position with the pyrazole fused to a benzene ring .

Synthesis Analysis

The synthesis of 1H- and 2H-indazoles has been summarized in recent strategies . These strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .Molecular Structure Analysis

4-Fluoro-1H-indazole consists of a fluoride substituent at the 4-position with the pyrazole fused to a benzene ring . It can readily be further functionalized via nucleophilic aromatic substitution reactions .Chemical Reactions Analysis

The reaction between benzonitrile and hydrazine under certain conditions produces benzylidenehydrazine . This approach was expanded to the derivatives of benzonitrile with substitution on the benzene ring . The cyclization process is greatly affected by the hydrogen bond .Physical And Chemical Properties Analysis

4-Fluoro-1H-indazole is a fluorinated indazole heterocyclic aromatic compound and a powerful chromophore unit . It has a molecular weight of 136.13 g/mol .科学的研究の応用

Application in Medicinal Chemistry

Indazole-containing derivatives represent one of the most important heterocycles in drug molecules . They display a wide range of pharmacological activities, such as anti-inflammatory, antiarrhythmic, antitumor, antifungal, antibacterial, and anti-HIV activities . For example, niraparib 1 and pazopanib 2 are indazole-based drugs used for the treatment of various cancers .

Application in Synthetic Chemistry

Indazoles are important building blocks for many bioactive natural products and commercially available drugs . Recent synthetic approaches to 1H- and 2H-indazoles include transition metal catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .

Application in Dye-Sensitized Solar Cells (DSSCs)

4-Fluoro-1H-indazole is a highly conjugated molecule which expands its applications to dye-sensitized solar cells (DSSCs) . It can coordinate to metal center (such as Ir, Ln and Eu) to form either heteroleptic or homoleptic triplet photosensitizers that have an efficient ligand to metal energy transfer process .

Application in HIV Protease Inhibitors

Biologically active compounds containing an indazole fragment have been investigated and applied in producing HIV protease inhibitors . These inhibitors are used to treat HIV infections by blocking the function of protease enzymes in HIV cells, preventing them from multiplying .

Application in Serotonin Receptor Antagonists

Indazole-based compounds have been used as serotonin receptor antagonists . These antagonists can block the action of serotonin (a neurotransmitter), which can help to treat a variety of conditions, such as depression, anxiety, and migraine .

Application in Aldol Reductase Inhibitors

Indazole derivatives have been used as aldol reductase inhibitors . Aldol reductase is an enzyme involved in the metabolism of glucose. Inhibiting this enzyme can help to treat complications of diabetes, such as cataracts and neuropathy .

Application in Phosphoinositide 3-Kinase δ Inhibitors

Indazoles can also be employed as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory diseases . This enzyme plays a key role in the immune response and inflammation, and its inhibition can help to manage conditions such as asthma and chronic obstructive pulmonary disease .

Application in FGFR1 Inhibitors

Indazole derivatives have been used as inhibitors of fibroblast growth factor receptor 1 (FGFR1), which plays a crucial role in cell proliferation and differentiation . For example, the compound 6-(2,6-Dichloro-3,5-dimethoxyphenyl)-N-(3-(4–methylpiperazin-1-yl)phenyl)-1H-indazole-4-carboxamide exhibited potent FGFR1 inhibitory activity in the enzymatic assay .

Application in Acetylcholinesterase Inhibitors

Indazole-based compounds have been investigated and applied in producing acetylcholinesterase inhibitors . These inhibitors can slow the breakdown of acetylcholine, a neurotransmitter that sends signals in the nervous system. They are used to treat diseases like Alzheimer’s and Parkinson’s .

Safety And Hazards

将来の方向性

特性

IUPAC Name |

4-fluoro-6-methoxy-1H-indazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7FN2O/c1-12-5-2-7(9)6-4-10-11-8(6)3-5/h2-4H,1H3,(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBQJKJFSQIFIQF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=NN2)C(=C1)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7FN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90646416 |

Source

|

| Record name | 4-Fluoro-6-methoxy-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90646416 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Fluoro-6-methoxy-1H-indazole | |

CAS RN |

887569-13-3 |

Source

|

| Record name | 4-Fluoro-6-methoxy-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90646416 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。